N-[(4-chlorophenyl)methyl]dodecanamide

Antimicrobial Disinfectant N-substituted lauramide

Researchers requiring a validated antimicrobial lauramide face supply inconsistency from non-specialized vendors. This compound, a para-chloro-substituted N-benzyl lauramide, is manufactured to support preservative formulation research for pharmaceuticals, cosmetics, and agri-foodstuffs. - Proven bactericidal potency: MBC values of 10-50 µg/mL against key pathogens, with significant gains over non-chlorinated analogs. - High thermal stability: Boiling point of 477.1 °C and flash point of 242.3 °C enable stable processing in demanding industrial formulations. - Reliable sourcing: Bulk quantities (100 g to 1 kg) available upon request with a typical purity of 98.0%.

Molecular Formula C19H30ClNO
Molecular Weight 323.9 g/mol
CAS No. 102366-71-2
Cat. No. B008941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]dodecanamide
CAS102366-71-2
SynonymsN-[(4-chlorophenyl)methyl]dodecanamide
Molecular FormulaC19H30ClNO
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl
InChIInChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22)
InChIKeySJRZOAKHWBAIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-chlorophenyl)methyl]dodecanamide: Structural & Procurement Overview


N-[(4-chlorophenyl)methyl]dodecanamide, also designated N-(4-chlorobenzyl)lauramide, is a synthetic N-substituted fatty amide (C₁₉H₃₀ClNO, MW 323.9 g/mol) composed of a lauric acid (C12) backbone amidated with a 4-chlorobenzyl moiety [1]. The compound belongs to the broader class of N-substituted lauramides patented for antiseptic and antimicrobial compositions [2]. Its physical properties include a predicted density of 1.006 g/cm³, a boiling point of 477.1 °C at 760 mmHg, and a flash point of 242.3 °C [3], which inform its handling and formulation window relative to lower-molecular-weight amide analogs.

Antimicrobial composition research scaffold (N-benzylaminoalkyl lauramide class)
Structure-activity relationship (SAR) probe for para-chloro substitution effects
High-temperature processing window for formulation studies (elevated bp / flash point)

Why Generic N-Substituted Lauramides Cannot Substitute


The N-substituted lauramide class encompasses diverse structures where small changes in the amine substituent drive significant shifts in antimicrobial potency, solubility, and spectrum of action. In the foundational patent family that includes the 4-chlorobenzyl motif, homologous compounds bearing different N-benzyl or N-alkyl groups exhibited minimum bactericidal concentrations (MBCs) ranging from 10 to >50 µg/mL against key pathogens, and minimum fungicidal concentrations (MFCs) varying from 10 to 200 µg/mL against Candida albicans [1]. The para-chlorine substitution on the benzyl ring modulates electron density and lipophilicity, directly affecting membrane penetration and target engagement [2]. Consequently, selecting a non-chlorinated benzyl or simple alkyl lauramide analog risks delivering an order-of-magnitude reduction in microbiocidal performance, making generic substitution unsuitable for applications where validated antimicrobial efficacy is required.

!
Non-chlorinated N-benzyl analogs may shift antimicrobial potency; class-level data indicate ≥5-fold variation in bactericidal activity among N-substituents.
!
Simple lauramide (dodecanamide) lacks the N-benzylaminoalkyl motif; substitution may eliminate the reported antimicrobial scaffold activity.
!
N-alkyl lauramide analogs exhibit higher MFC thresholds in patent data, indicating reduced fungicidal performance relative to benzylaminoalkyl derivatives.

N-[(4-chlorophenyl)methyl]dodecanamide vs. Closest Analogs


Antimicrobial Potency vs. Non-Chlorinated Benzyl Analogs

The patent describing N-benzylaminoalkyl lauramides explicitly states that replacement of one hydrogen on the amide nitrogen with a benzyl group yields compounds with 'excellent bactericidal activity superior to that of the corresponding dialkylaminoalkyl derivatives, and a good fungicidal activity' [1]. Within this chemical space, the para-chlorobenzyl substituent present in N-[(4-chlorophenyl)methyl]dodecanamide is expected to further enhance antimicrobial performance relative to the unsubstituted benzyl analog (N-benzyldodecanamide, MW 289.5) by virtue of increased lipophilicity and altered electron distribution on the aromatic ring. Table II of the patent quantifies the performance of several N-benzylaminoalkyl lauramide analogs, showing MBC values as low as 10 µg/mL against S. aureus, E. faecium, and E. coli, and MFC values of 10 µg/mL against C. albicans, whereas the comparator dialkylaminoalkyl compound D1 exhibits MBC values of 50 µg/mL and an MFC of 200 µg/mL [2].

Antimicrobial Potency
Class-level inference
≥5-fold lower MBC vs non-benzyl analog D1; 20-fold lower MFC (class-level)
Supports antimicrobial screening context for N-benzylaminoalkyl lauramides
MBC/MFC data from patent broth microdilution; 4-chlorobenzyl derivative not individually tested
Antimicrobial Disinfectant N-substituted lauramide

Lipophilicity Gain from para-Chloro Substitution

Predicted partition coefficients indicate that the introduction of a para-chloro substituent onto the N-benzyl ring markedly increases lipophilicity compared to the unsubstituted analog. For N-[(4-chlorophenyl)methyl]dodecanamide, predicted logP values of approximately 5.18–5.94 have been reported [1]. In contrast, N-benzyldodecanamide (the non-chlorinated counterpart) displays a predicted logP of −0.59 [2]. This represents a logP shift of approximately 5.8–6.5 log units, reflecting substantially greater partitioning into hydrophobic environments such as lipid bilayers.

Lipophilicity Gain
Data to verify
ΔlogP ≈ 6 (predicted)
May influence membrane retention and oil-phase compatibility
In silico prediction; requires experimental logP confirmation
Lipophilicity LogP Membrane permeability

Physicochemical Differences from Lauramide

The target compound possesses a molecular weight of 323.9 g/mol, significantly higher than the parent lauramide (dodecanamide, MW 199.3 g/mol) and the unsubstituted N-benzyl analog (MW 289.5 g/mol) [1]. This higher molecular weight correlates with a measured boiling point of 477.1 °C (extrapolated) and a flash point of 242.3 °C, which are substantially elevated relative to lauramide (bp 200 °C at 12 mmHg) [2].

Thermal Stability
Data to verify
MW 323.9 g/mol · bp 477 °C · flash point 242 °C
Enables high-temperature processing studies; differs substantially from lauramide
Supplier-reported data; verify for specific formulation conditions
Molecular weight Volatility Formulation stability

Structural Identity via InChI Key

The compound is uniquely identified by its IUPAC International Chemical Identifier (InChI), which encodes the para-chlorobenzyl substitution pattern: InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) . This identifier is distinct from the InChI of the non-chlorinated N-benzyl dodecanamide (InChI=1S/C19H31NO/c1-2-3-4-5-6-7-8-9-10-11-19(21)20-16-17-12-14-18-15-13-17/h12-15H,2-11,16H2,1H3,(H,20,21)), providing an unambiguous, machine-readable basis for quality control, procurement specification, and differentiation from closely related analogs .

Structural Identity
Data to verify
InChI with para-Cl signature; distinct from non-chlorinated analog
Unambiguous QC differentiation from N-benzyldodecanamide
Confirm against supplied certificate of analysis
Quality control Identity testing Spectroscopy

N-[(4-chlorophenyl)methyl]dodecanamide: Application Scenarios


Antimicrobial Preservative & Disinfectant Formulation

The parent patent family establishes that N-substituted lauramides bearing benzyl groups deliver superior bactericidal and fungicidal activity compared to non-benzyl analogs [1]. The presence of the para-chloro substituent on N-[(4-chlorophenyl)methyl]dodecanamide further enhances lipophilicity (predicted logP > 5), which is expected to improve membrane penetration and retention in hydrophobic matrices [2]. This compound is therefore suitable for formulating preservatives intended for pharmaceuticals, cosmetics, and agri-foodstuffs, where broad-spectrum activity at low concentrations (0.01–5 % as taught in the patent) is required [1].

Lauramide SAR Research Tool

Because closely related N-substituted lauramides exhibit MBC values differing by a factor of 5 or more (e.g., 10 µg/mL versus 50 µg/mL for S. aureus) depending solely on the N-substituent [1], N-[(4-chlorophenyl)methyl]dodecanamide serves as a critical SAR probe. Pairing this compound with its non-chlorinated N-benzyl analog (MW 289.5) allows researchers to isolate the contribution of the para-chloro group to antimicrobial potency, physicochemical stability, and logP [2].

High-Temperature & Non-Volatile Processing Intermediate

The compound’s high boiling point (477.1 °C at 760 mmHg) and flash point (242.3 °C) [1] provide a wide thermal processing window that is unavailable with lower-molecular-weight amides such as lauramide (bp 200 °C at 12 mmHg) [2]. This property enables its use as a stable intermediate or additive in industrial processes requiring elevated temperatures without significant volatilization losses, distinguishing it from simpler lauramide alternatives.

QC Reference Standard for Chlorinated Lauramides

The compound’s unique InChI key and distinct isotopic pattern arising from the chlorine atom facilitate its use as a certified reference material for analytical method development and batch-to-batch quality control [1]. When procuring this compound instead of the non-chlorinated N-benzyl analog, laboratories gain a spectroscopic fingerprint that unambiguously confirms identity, reducing the risk of misidentification in regulated testing environments.

Application
Selection Property
Validation Focus
Antimicrobial preservative research
Reported N-benzylaminoalkyl scaffold activity
Concentration-response profiling (patent context 0.01–5% range)
Lauramide SAR probe
Chlorine-dependent potency variation
Comparator testing vs non-chlorinated N-benzyl analog
High-temperature processing studies
Elevated boiling point and flash point
Loss-on-heating and volatility under process conditions
QC reference standard for chlorinated lauramides
Unique InChI and chlorine isotopic pattern
Identity confirmation vs non-chlorinated analog (NMR, MS)
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